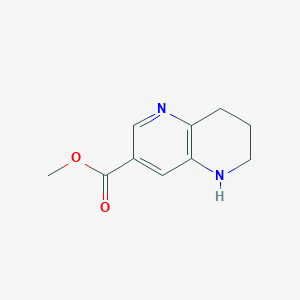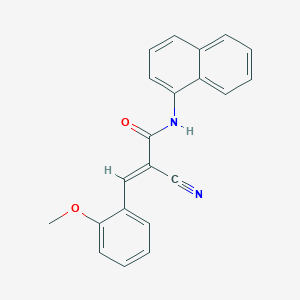
Methyl 1-nitro-2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-nitro-2-naphthoate is an organic compound with the molecular formula C₁₂H₉NO₄ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a nitro group and an ester functional group
作用機序
Target of Action
Methyl 1-nitro-2-naphthoate primarily targets macrophages , which are major cells in inflammation . These cells play a crucial role in the pathogenesis of inflammation by secreting various inflammatory mediators .
Mode of Action
This compound interacts with its targets, the macrophages, by suppressing the activation of NF-κB and MAPKs signaling pathways . This suppression inhibits the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) .
Biochemical Pathways
The compound affects the NF-κB and MAPKs signaling pathways . It inhibits the LPS-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . Meanwhile, the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS are decreased by this compound .
Pharmacokinetics
The compound’s impact on bioavailability can be inferred from its ability to suppress the activation of nf-κb and mapks signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of the release of NO, IL-1β, and IL-6, as well as the protein expression of iNOS and COX-2 in LPS-stimulated macrophages . It also inhibits the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .
Action Environment
It’s worth noting that the compound’s action was evaluated in the lipopolysaccharide (lps)-induced inflammatory response in murine macrophages , suggesting that the compound’s efficacy may be influenced by the presence of LPS and the specific environment within macrophages.
生化学分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Methyl 1-nitro-2-naphthoate has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific details of these effects are still being researched.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific pathways and interactions are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation can also be affected
Subcellular Localization
Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles are being investigated .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 1-nitro-2-naphthoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-naphthoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product in high purity .
化学反応の分析
Types of Reactions
Methyl 1-nitro-2-naphthoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
特性
IUPAC Name |
methyl 1-nitronaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-17-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13(15)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBULQXHDUJYCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL](/img/structure/B2747196.png)
![2-({[4-(4-ethoxyphenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2747198.png)

![3-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2747201.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2747202.png)


![2-[(2-chlorophenyl)methyl]-6-(morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2747207.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}urea](/img/structure/B2747209.png)


![5-Methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2747216.png)
![N'-(3,4-dimethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2747217.png)

